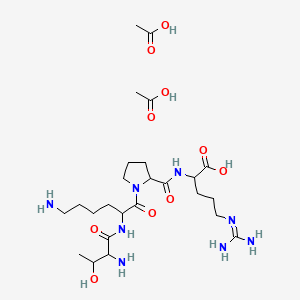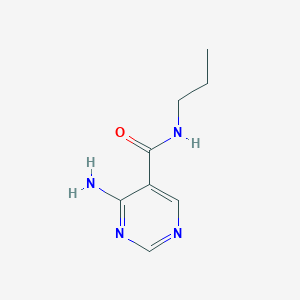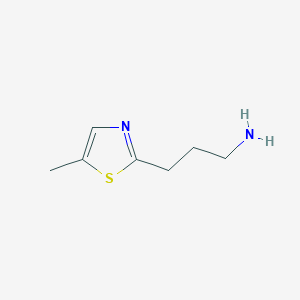amine](/img/structure/B12085888.png)
[(2,3-Dimethylphenyl)methyl](propyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,3-Dimethylphenyl)methylamine is an organic compound with the molecular formula C12H19N It is a derivative of benzylamine, where the benzyl group is substituted with two methyl groups at the 2 and 3 positions and a propyl group attached to the nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dimethylphenyl)methylamine can be achieved through several methods. One common approach involves the alkylation of 2,3-dimethylbenzylamine with propyl halides under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 2,3-dimethylbenzylamine and propyl halide (e.g., propyl bromide).
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Procedure: The 2,3-dimethylbenzylamine is dissolved in the solvent, and the base is added. The propyl halide is then slowly added to the reaction mixture, and the reaction is allowed to proceed at room temperature or slightly elevated temperatures (e.g., 50-60°C) for several hours.
Workup: The reaction mixture is quenched with water, and the product is extracted using an organic solvent such as ethyl acetate. The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to obtain the crude product, which can be purified by column chromatography.
Industrial Production Methods
Industrial production of (2,3-Dimethylphenyl)methylamine may involve similar synthetic routes but on a larger scale. Continuous flow reactors and automated systems can be employed to optimize reaction conditions and improve yield and purity. Additionally, industrial processes may incorporate more efficient purification techniques such as distillation or crystallization.
化学反应分析
Types of Reactions
(2,3-Dimethylphenyl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding amides or nitriles.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into primary amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where the methyl groups can be replaced with other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Substitution: Nucleophiles such as sodium azide or sodium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: Amides, nitriles.
Reduction: Primary amines.
Substitution: Azides, cyanides.
科学研究应用
(2,3-Dimethylphenyl)methylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Industry: Utilized in the production of specialty chemicals and as a precursor in the manufacture of polymers and resins.
作用机制
The mechanism of action of (2,3-Dimethylphenyl)methylamine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites or binding pockets, influencing molecular targets and pathways involved in various physiological processes.
相似化合物的比较
(2,3-Dimethylphenyl)methylamine can be compared with other similar compounds such as:
(2,4-Dimethylphenyl)methylamine: Similar structure but with methyl groups at different positions, leading to different chemical and biological properties.
(2,3-Dimethylphenyl)methylamine: Shorter alkyl chain, which may affect its reactivity and interaction with biological targets.
(2,3-Dimethylphenyl)methylamine: Longer alkyl chain, potentially altering its solubility and pharmacokinetic properties.
The uniqueness of (2,3-Dimethylphenyl)methylamine lies in its specific substitution pattern and alkyl chain length, which confer distinct chemical reactivity and biological activity.
属性
分子式 |
C12H19N |
|---|---|
分子量 |
177.29 g/mol |
IUPAC 名称 |
N-[(2,3-dimethylphenyl)methyl]propan-1-amine |
InChI |
InChI=1S/C12H19N/c1-4-8-13-9-12-7-5-6-10(2)11(12)3/h5-7,13H,4,8-9H2,1-3H3 |
InChI 键 |
RGMOKYHHLAXBCO-UHFFFAOYSA-N |
规范 SMILES |
CCCNCC1=CC=CC(=C1C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![4-[(2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl)oxy]phenol](/img/structure/B12085862.png)


![N-[2-amino-4-(dimethylcarbamoyl)cyclohexyl]-N'-(5-chloropyridin-2-yl)oxamide;hydrochloride](/img/structure/B12085881.png)
![4-[(Cyclobutylamino)methyl]phenol](/img/structure/B12085892.png)




